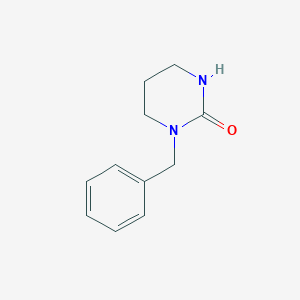

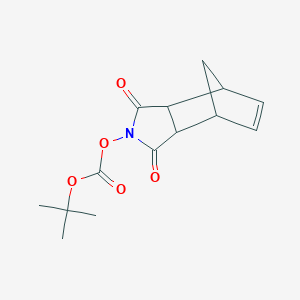

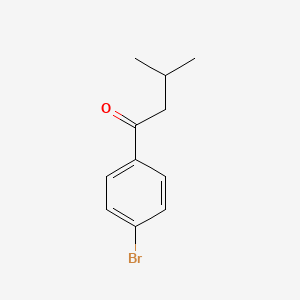

![molecular formula C15H22N2 B1282412 9-苄基-9-氮杂双环[3.3.1]壬烷-3-胺 CAS No. 76272-99-6](/img/structure/B1282412.png)

9-苄基-9-氮杂双环[3.3.1]壬烷-3-胺

描述

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is a chemical compound with the molecular formula C15H22N2 . It belongs to a class of compounds known as azabicyclo nonanes .

Synthesis Analysis

The synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which includes 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine, involves the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel .Molecular Structure Analysis

The molecular structure of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is characterized by a bicyclic ring structure with a bridgehead nitrogen atom .Chemical Reactions Analysis

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine can undergo various chemical reactions. For instance, it can be converted into amides via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides .Physical And Chemical Properties Analysis

The molecular weight of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is 229.32 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, and topological polar surface area can also be computed .科学研究应用

- Application : The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products .

- Method : A radical-based strategy was reported to construct an indole-fused azabicyclo [3.3.1]nonane structural framework. Although the initial attempt to use a Cp 2 TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective .

- Results : The alternative approach enabled the desired ring closure, leading to the target indole-fused azabicyclo [3.3.1]nonane ring system .

- Application : 9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO) may be employed for the aerobic oxidation of alcohols .

- Method : It is used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .

- Results : The results or outcomes of this application were not specified in the source .

- Application : Catalytic hydrogenation of 3-benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes over Raney nickel gave the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines .

- Method : The 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines were converted into amides via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, into Schiff bases by condensation with benzaldehyde and 4-chlorobenzaldehyde, and into isothiocyanates by treatment with thiophosgene in the presence of K 2 CO 3 .

- Results : 3-Benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .

Organic & Biomolecular Chemistry

Catalytic Oxidation

Synthesis of 3-Substituted 3-Azabicyclo-[3.3.1]nonan-9-amines

- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one” is used in PowerPoint presentations for educational purposes .

- Method : The compound is used as an example in presentations to explain certain chemical structures and reactions .

- Results : The results or outcomes of this application were not specified in the source .

- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine” is used in the synthesis of various chemical compounds .

- Method : The compound is used as a starting material in the synthesis of various other compounds. The specific methods of synthesis depend on the target compound .

- Results : The results or outcomes of this application were not specified in the source .

- Application : “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” are used in reductive amination reactions .

- Method : The reaction involves the condensation of “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” with hydroxylamine and hydrazine hydrate .

- Results : The reaction produces the corresponding oximes, hydrazones, and azine .

PowerPoint Presentation

Chemical Synthesis

Reductive Amination

- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one” is used in PowerPoint presentations for educational purposes .

- Method : The compound is used as an example in presentations to explain certain chemical structures and reactions .

- Results : The results or outcomes of this application were not specified in the source .

- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine” is used in the synthesis of various chemical compounds .

- Method : The compound is used as a starting material in the synthesis of various other compounds. The specific methods of synthesis depend on the target compound .

- Results : The results or outcomes of this application were not specified in the source .

- Application : “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” are used in reductive amination reactions .

- Method : The reaction involves the condensation of “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” with hydroxylamine and hydrazine hydrate .

- Results : The reaction produces the corresponding oximes, hydrazones, and azine .

Educational Use in Presentations

Chemical Synthesis

Reductive Amination

未来方向

属性

IUPAC Name |

9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEVJKJUENNRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524981 | |

| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |

CAS RN |

76272-99-6 | |

| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

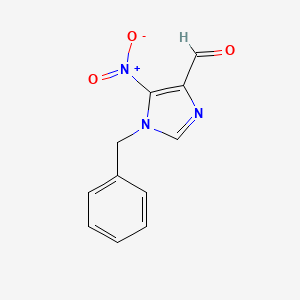

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)